molecular formula C8H3BrClF3N2 B1440163 3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1160474-82-7

3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B1440163
M. Wt: 299.47 g/mol
InChI Key: XZYBSXQLNHMPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine (BCTIP) is an organic compound with a unique molecular structure composed of two nitrogen atoms, two bromine atoms, two chlorine atoms, and a trifluoromethyl group. BCTIP has been studied for its potential applications in the field of scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.

Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridines

  • Scientific Field : Organic Chemistry
  • Application Summary : Imidazo[1,2-a]pyridines are synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is fast, clean, high yielding, and environmentally benign .
  • Method of Application : A mixture of 2-aminopyridine and α-bromoketone is placed in a microwave synthesizer. The mixture is subjected to microwave irradiation programmed at 65 °C, 120 W, and 1 bar pressure. After 15–20 minutes of irradiation, the mixture is cooled to room temperature .
  • Results : This method results in the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields .

Medicinal Applications of Imidazo[1,2-a]pyridines

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
  • Method of Application : These compounds are typically used as active pharmaceutical ingredients in various drugs .
  • Results : Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione .

Material Science Applications

  • Scientific Field : Material Science
  • Application Summary : Imidazo[1,2-a]pyridines are also useful in material science because of their structural character .
  • Method of Application : The specific methods of application in material science can vary widely depending on the specific material and its intended use .
  • Results : The results or outcomes can also vary widely, but the structural character of imidazo[1,2-a]pyridines can offer unique properties to the materials they are incorporated into .

Synthesis of 3-Phenylimidazo[1,2-a]pyridines

  • Scientific Field : Organic Chemistry
  • Application Summary : A simple and efficient protocol enables the synthesis of 3-arylimidazo[1,2-a]pyridines by a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .
  • Method of Application : The reaction between 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene is carried out at 80°C within 5 hours .
  • Results : This method provides disubstituted 3-phenylimidazo[1,2-a]pyridine in very good isolated yields .

Antituberculosis Applications

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Imidazo[1,2-a]pyridines have shown promising results in the treatment of tuberculosis .
  • Method of Application : In a study, BALB/c mice infected with Mtb H37Rv were treated with varying doses of a drug containing an imidazo[1,2-a]pyridine derivative .
  • Results : The study indicated a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of the drug, respectively, after 4 weeks of treatment .

Synthesis of Trifluoromethylpyridines

  • Scientific Field : Organic Chemistry
  • Application Summary : Trifluoromethylpyridines, which can be synthesized from imidazo[1,2-a]pyridines, are useful in various branches of chemistry .
  • Method of Application : The specific methods of synthesis can vary widely depending on the specific compound and its intended use .
  • Results : The results or outcomes can also vary widely, but the synthesis of trifluoromethylpyridines from imidazo[1,2-a]pyridines can offer unique properties to the compounds they are incorporated into .

properties

IUPAC Name

3-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3N2/c9-7-6(8(11,12)13)14-5-2-1-4(10)3-15(5)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYBSXQLNHMPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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